Methyl 5-(3-formylphenyl)nicotinate

Description

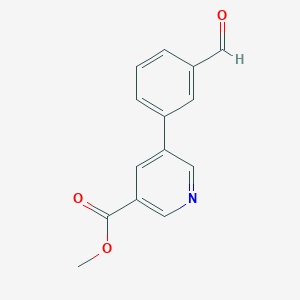

Methyl 5-(3-formylphenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 5-position of the pyridine ring and a 3-formylphenyl substituent. This compound is of interest due to its structural complexity, combining aromatic aldehydes with ester functionalities, which may influence its physicochemical properties, metabolic stability, and synthetic pathways.

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 5-(3-formylphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-3-10(5-11)9-16/h2-9H,1H3 |

InChI Key |

AGZOQESXUQXJTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-formylphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-(3-formylphenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-formylphenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(3-carboxyphenyl)nicotinic acid.

Reduction: 5-(3-hydroxymethylphenyl)nicotinate.

Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 5-(3-formylphenyl)nicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-formylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The nicotinate moiety may also influence cellular processes by modulating the activity of enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a nicotinate ester backbone with several analogs, differing primarily in the substituents on the phenyl ring and pyridine moiety. Key comparisons include:

Key Observations :

- The 3-formyl group in the target compound introduces an aldehyde functionality, which is reactive and may participate in further chemical modifications (e.g., Schiff base formation) .

- The benzyloxy group (in the 3-benzyloxy analog) is bulkier and electron-donating, likely reducing solubility in aqueous media .

Physicochemical and Metabolic Properties

- Hydrolysis Rates: Methyl nicotinate (simplest analog) has a half-life >95 hours in human serum albumin (HSA), while bulkier esters (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (<15 minutes) .

- Solubility : The aldehyde group in the target compound could reduce lipid solubility compared to benzyloxy or fluorine-substituted analogs, though direct data are lacking.

Biological Activity

Methyl 5-(3-formylphenyl)nicotinate is a compound belonging to the class of substituted pyridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 231.23 g/mol

The compound features a methyl ester group attached to a nicotinic acid derivative with a formylphenyl substituent, which may contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds in the nicotinate family have been shown to possess significant antibacterial and antifungal activities. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has revealed that modifications to the formyl group and the nicotinic acid moiety can significantly influence the biological activity of this compound. For instance, variations in substituents on the phenyl ring have been shown to enhance or diminish its antimicrobial and anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit bacterial growth at certain concentrations. For example, preliminary tests indicated an effective concentration (EC) in the low micromolar range against various bacterial strains . Further research is needed to elucidate the precise mechanisms involved.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.